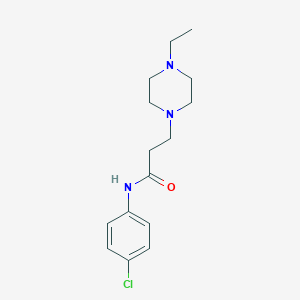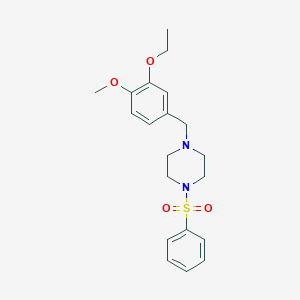
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been used as a tool compound to study the role of the NMDA receptor in various physiological and pathological conditions.
Wirkmechanismus
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is permeable to calcium ions, and its activation is critical for synaptic plasticity and learning and memory processes in the brain. By blocking the NMDA receptor, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to block the NMDA receptor-mediated calcium influx, which can affect the release of neurotransmitters and the activation of downstream signaling pathways. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been shown to affect the expression of various genes and proteins that are involved in synaptic plasticity and learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several advantages as a tool compound for studying the NMDA receptor. It is a selective antagonist of the NMDA receptor and does not affect other glutamate receptors. It can be easily synthesized and is commercially available. However, N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. It can also affect other receptors and ion channels at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide and the NMDA receptor. One direction is to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective antagonists of the NMDA receptor that can be used in clinical settings. Additionally, the role of the NMDA receptor in various psychiatric disorders such as depression and schizophrenia needs to be further elucidated.
Synthesemethoden
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can be synthesized by reacting 4-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide. The synthesis of N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been optimized by various research groups, and different methods have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to block the NMDA receptor-mediated synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory processes. N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has also been used to study the role of the NMDA receptor in pain perception, depression, and schizophrenia.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C15H22ClN3O |
Molekulargewicht |
295.81 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H22ClN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
InChI-Schlüssel |
DDWSLGANVLOGSU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
